

# An In-depth Technical Guide to 16-Bromohexadecanoic Acid (CAS: 2536-35-8)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *16-Bromohexadecanoic acid*

Cat. No.: *B1268533*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**16-Bromohexadecanoic acid**, a halogenated fatty acid, has emerged as a versatile building block in various scientific disciplines. Its bifunctional nature, featuring a terminal carboxylic acid and a primary bromide, allows for its use as a linker and a precursor in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and key applications, with a focus on its role in the synthesis of ultralong-chain ceramides and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental workflows and data are presented to facilitate its use in research and development.

## Chemical and Physical Properties

**16-Bromohexadecanoic acid** is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below, compiled from various sources.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

| Property          | Value                                                                                  | Reference           |
|-------------------|----------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 2536-35-8                                                                              | <a href="#">[1]</a> |
| Molecular Formula | C <sub>16</sub> H <sub>31</sub> BrO <sub>2</sub>                                       | <a href="#">[1]</a> |
| Molecular Weight  | 335.32 g/mol                                                                           | <a href="#">[1]</a> |
| Melting Point     | 68-71 °C                                                                               | <a href="#">[2]</a> |
| Boiling Point     | 214-217 °C at 1 mmHg                                                                   | <a href="#">[2]</a> |
| InChI             | InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | <a href="#">[1]</a> |
| SMILES            | C(CCCCCCCC(=O)O)CCCCC<br>CCBr                                                          | <a href="#">[1]</a> |

## Spectral Data

The structural identity of **16-Bromohexadecanoic acid** can be confirmed by various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **16-Bromohexadecanoic acid** in CDCl<sub>3</sub> typically shows the following key signals.[\[2\]](#)[\[4\]](#)

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity  | Integration | Assignment                                         |
|------------------------------------|---------------|-------------|----------------------------------------------------|
| ~3.40                              | Triplet       | 2H          | -CH <sub>2</sub> -Br                               |
| ~2.35                              | Triplet       | 2H          | -CH <sub>2</sub> -COOH                             |
| ~1.85                              | Multiplet     | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -Br              |
| ~1.63                              | Multiplet     | 2H          | -CH <sub>2</sub> -CH <sub>2</sub> -COOH            |
| ~1.25                              | Broad Singlet | 22H         | Methylene chain (-CH <sub>2</sub> -) <sub>11</sub> |

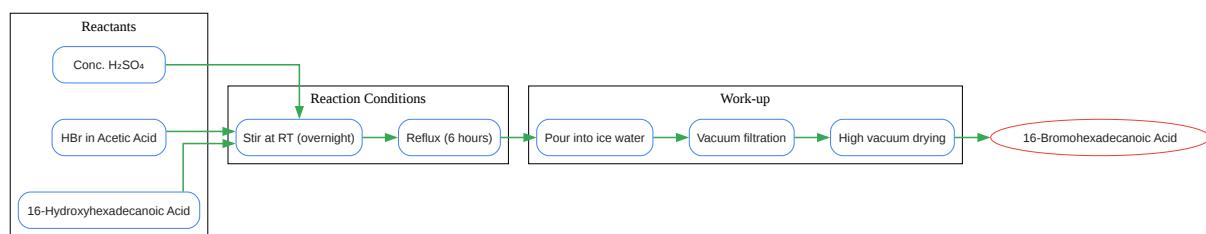
## Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands for the functional groups present.[\[2\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                         |
|--------------------------------|---------------|------------------------------------|
| 2800-3500                      | Strong, Broad | O-H stretch (from carboxylic acid) |
| ~1700                          | Strong        | C=O stretch (from carboxylic acid) |
| ~650                           | Strong        | C-Br stretch                       |

## Mass Spectrometry (MS)

Electron impact mass spectrometry of **16-Bromohexadecanoic acid** will show a molecular ion peak (M<sup>+</sup>) and characteristic fragmentation patterns. The fragmentation often involves the loss of the bromine atom and cleavage adjacent to the carbonyl group.[\[5\]](#)[\[6\]](#)


| m/z     | Interpretation                                                                              |
|---------|---------------------------------------------------------------------------------------------|
| 334/336 | [M]+ and [M+2]+ molecular ion peaks (due to $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes) |
| 255     | [M-Br]+                                                                                     |
| 29, 45  | Fragments from the carboxylic acid moiety                                                   |

## Synthesis

**16-Bromohexadecanoic acid** is commonly synthesized from 16-hydroxyhexadecanoic acid.<sup>[2]</sup> The following is a representative experimental protocol.

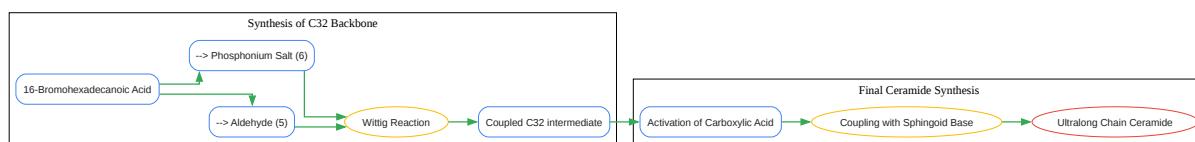
### Synthesis of 16-Bromohexadecanoic acid from 16-Hydroxyhexadecanoic Acid

This procedure involves the substitution of the hydroxyl group with a bromine atom using hydrobromic acid in acetic acid.



[Click to download full resolution via product page](#)

Synthesis Workflow for **16-Bromohexadecanoic Acid**.


## Experimental Protocol:

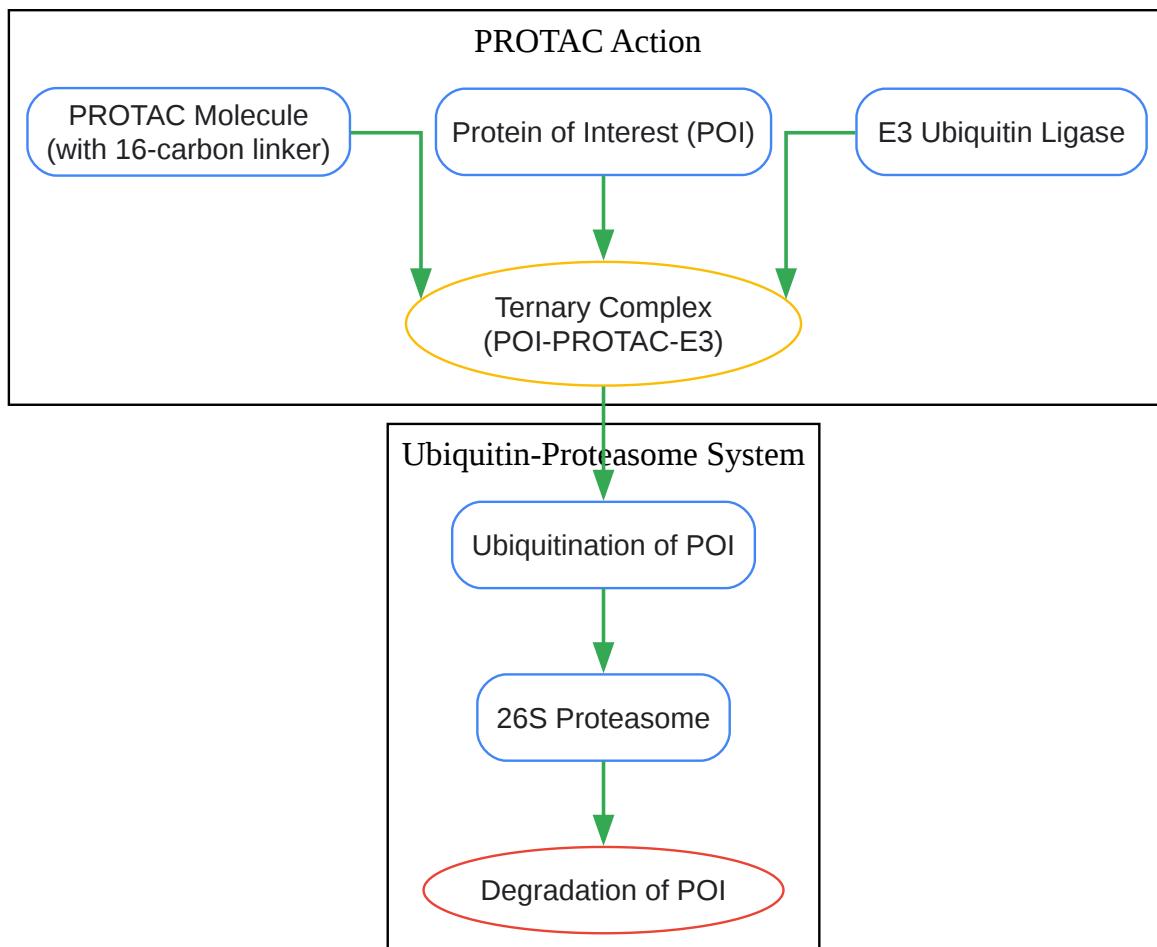
- To a round-bottom flask, add 16-hydroxyhexadecanoic acid.
- Add a solution of 30% hydrogen bromide in acetic acid and concentrated sulfuric acid.
- Stir the reaction mixture at room temperature overnight.
- Heat the mixture to reflux for 6 hours.
- After cooling, pour the reaction mixture into ice water to precipitate the product.
- Collect the solid product by vacuum filtration.
- Dry the product under high vacuum to yield **16-bromohexadecanoic acid**.<sup>[2]</sup>

## Applications in Research and Drug Development

### Synthesis of Ultralong Chain Ceramides

**16-Bromohexadecanoic acid** is a key starting material for the scalable synthesis of human ultralong chain ceramides, which are crucial for skin barrier function.<sup>[7]</sup> The synthesis involves a Wittig reaction to couple two C16 fragments derived from **16-bromohexadecanoic acid**.




[Click to download full resolution via product page](#)

Workflow for Ultralong Chain Ceramide Synthesis.

The synthesis strategy overcomes the low solubility and reactivity of the long-chain intermediates.<sup>[7]</sup>

## PROTAC Linker for Targeted Protein Degradation

**16-Bromohexadecanoic acid** serves as an alkyl-chain linker in the synthesis of PROTACs.<sup>[8]</sup> PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.<sup>[9][10]</sup>



[Click to download full resolution via product page](#)

General Mechanism of PROTAC-mediated Protein Degradation.

The 16-carbon chain of **16-bromohexadecanoic acid** provides the necessary spacing between the POI-binding and E3 ligase-binding moieties of the PROTAC. The synthesis of a PROTAC using this linker would involve sequential coupling of the POI ligand and the E3 ligase ligand to the linker.

General Experimental Workflow for PROTAC Synthesis:

- React **16-bromohexadecanoic acid** with the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) through an esterification or amidation reaction.
- The terminal bromide of the resulting conjugate is then reacted with the POI-binding ligand, typically via nucleophilic substitution.
- Purification of the final PROTAC is achieved using chromatographic techniques such as HPLC.

## Safety and Handling

**16-Bromohexadecanoic acid** is classified as a skin irritant.<sup>[1]</sup> Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

## Toxicity

Specific toxicological data for **16-bromohexadecanoic acid** is limited. However, studies on related short-chain and branched-chain carboxylic acids suggest that developmental toxicity is structure-dependent.<sup>[11][12][13]</sup> The toxicity of long-chain bromoalkanoic acids has not been extensively studied.

## Conclusion

**16-Bromohexadecanoic acid** is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its utility in the synthesis of complex lipids and as a linker in the rapidly evolving field of targeted protein degradation highlights its importance. This guide provides a foundational understanding of its properties and applications, enabling its effective

use in the laboratory. Further research into its biological effects and the development of novel applications is warranted.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 16-Bromohexadecanoic acid | C16H31BrO2 | CID 620397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16-Bromohexadecanoic acid CAS#: 2536-35-8 [amp.chemicalbook.com]
- 3. 16-Bromohexadecanoic acid = 99 2536-35-8 [sigmaaldrich.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Grouping of short alkyl-chain branched carboxylic acids for developmental toxicity [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developmental toxicity of carboxylic acids to *Xenopus* embryos: a quantitative structure-activity relationship and computer-automated structure evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 16-Bromohexadecanoic Acid (CAS: 2536-35-8)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268533#16-bromohexadecanoic-acid-cas-number-2536-35-8>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)